molecular formula C15H11I4NNaO4 B8793360 Levothyroxine sodium

Levothyroxine sodium

Cat. No.: B8793360
M. Wt: 799.86 g/mol
InChI Key: BRLSOHUOWVCKNI-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levothyroxine sodium, also known as this compound, is the sodium salt form of the synthetic thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is also used in the management of thyroid cancer and goiter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium thyroxine involves several steps. One common method starts with the iodination of tyrosine to produce diiodotyrosine. This intermediate is then coupled to form thyroxine. The final step involves converting thyroxine to its sodium salt form, sodium thyroxine .

Industrial Production Methods: Industrial production of sodium thyroxine typically involves chemical synthesis starting from tyrosine. The process includes iodination, coupling, and conversion to the sodium salt. The produced hormone is often incorporated into drugs as its sodium salt, levothyroxine sodium .

Chemical Reactions Analysis

Types of Reactions: Levothyroxine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Levothyroxine sodium has a wide range of applications in scientific research:

Mechanism of Action

Levothyroxine sodium acts by replacing the deficient thyroid hormone in the body. It is converted to triiodothyronine (T3) in peripheral tissues, which then binds to thyroid hormone receptors in the nucleus. This binding regulates the transcription of various genes involved in metabolism, growth, and development .

Comparison with Similar Compounds

Comparison:

This compound remains a critical compound in the treatment of thyroid-related disorders and continues to be a focus of extensive research in various scientific fields.

Properties

Molecular Formula

C15H11I4NNaO4

Molecular Weight

799.86 g/mol

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1

InChI Key

BRLSOHUOWVCKNI-YDALLXLXSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na]

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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